molecular formula C18H17ClF2O2S B8462085 2-(1-(4-Chlorophenylsulfonyl)cyclohexyl)-1,4-difluorobenzene

2-(1-(4-Chlorophenylsulfonyl)cyclohexyl)-1,4-difluorobenzene

Cat. No. B8462085
M. Wt: 370.8 g/mol
InChI Key: DSWLPEPFDLVFLT-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

In toluene (20 ml) was dissolved 6-[(4-chlorophenyl)sulfonyl]-6-(2,5-difluorophenyl)-1-hexanol (200 mg, 0.514 mmol). After addition of cyanomethylenetri-n-butylphosphorane (500 mg, 2.07 mmol), the resulting mixture was heated under reflux for 4 days under an argon atmosphere. The reaction mixture was allowed to cool down and then concentrated under reduced pressure. The residue thus obtained was purified by silica gel chromatography (hexane:ethyl acetate=20:1) to yield a white solid. The resulting solid was washed with hexane/methylene chloride, whereby the title compound (97 mg, 51%) was obtained as a white powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
6-[(4-chlorophenyl)sulfonyl]-6-(2,5-difluorophenyl)-1-hexanol
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([C:18]2[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=2[F:25])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]O)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(C=P(CCCC)(CCCC)CCCC)#N>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2([C:18]3[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=3[F:25])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=P(CCCC)(CCCC)CCCC
Step Two
Name
6-[(4-chlorophenyl)sulfonyl]-6-(2,5-difluorophenyl)-1-hexanol
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(CCCCCO)C1=C(C=CC(=C1)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days under an argon atmosphere
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (hexane:ethyl acetate=20:1)
CUSTOM
Type
CUSTOM
Details
to yield a white solid
WASH
Type
WASH
Details
The resulting solid was washed with hexane/methylene chloride, whereby the title compound (97 mg, 51%)
CUSTOM
Type
CUSTOM
Details
was obtained as a white powder

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1(CCCCC1)C1=C(C=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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